molecular formula C13H12N2O4S B1416580 Methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate CAS No. 941868-48-0

Methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate

Cat. No. B1416580
CAS RN: 941868-48-0
M. Wt: 292.31 g/mol
InChI Key: GQTPHKQAWSVZKD-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate, also known as MATC, is a thiazole derivative that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated in detail.

Scientific Research Applications

Pharmaceuticals: Anticancer Properties

This compound has been studied for its potential anticancer properties. The structure of Methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate is similar to that of phenoxazine derivatives, which are known to possess anticancer activities. Actinomycin D, a well-known anticancer drug, contains a phenoxazine moiety, suggesting that related compounds could also exhibit antitumor properties .

Material Science: Optoelectronic Applications

In material science, this compound could be used in the development of organic light-emitting diodes (OLEDs). Its structural similarity to phenoxazine, which is used in OLEDs, indicates that it could play a role in improving the efficiency and stability of these devices .

Chemotherapy: Drug Development

Due to its potential biological activity, Methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate may be used as a starting material in the synthesis of new chemotherapy drugs. Its molecular structure could be modified to enhance its interaction with cancer cells .

Organoelectronics: Photoredox Catalyst

The compound’s potential as a photoredox catalyst in organoelectronic applications is significant. It could be involved in the development of new photoredox systems for organic synthesis, which are crucial for creating complex organic compounds .

Dye-Sensitized Solar Cells: Energy Conversion

In the field of renewable energy, this compound could be utilized in dye-sensitized solar cells (DSSCs). Its ability to absorb light and convert it into electrical energy makes it a candidate for enhancing the light-harvesting efficiency of DSSCs .

Synthesis of Azo Dyes and Dithiocarbamates

Methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate serves as an important starting material for the synthesis of azo dyes and dithiocarbamates. These compounds have widespread applications in textiles and as agricultural chemicals .

properties

IUPAC Name

methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-18-8-5-3-7(4-6-8)10(16)11-9(12(17)19-2)15-13(14)20-11/h3-6H,1-2H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTPHKQAWSVZKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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